molecular formula C8H10N2O2 B12099669 4-(aminomethyl)-N-hydroxybenzamide

4-(aminomethyl)-N-hydroxybenzamide

Cat. No.: B12099669
M. Wt: 166.18 g/mol
InChI Key: BEFFEYYOJBJYKA-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-hydroxybenzamide is an organic compound characterized by the presence of an aminomethyl group attached to the benzene ring and a hydroxyl group bonded to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aminomethylation of Benzamide

      Starting Materials: Benzamide, formaldehyde, and ammonia.

      Reaction Conditions: The reaction typically occurs in an aqueous medium at elevated temperatures (around 60-80°C) with a catalyst such as hydrochloric acid.

      Procedure: Benzamide is reacted with formaldehyde and ammonia in the presence of hydrochloric acid to yield 4-(aminomethyl)benzamide. The product is then hydroxylated using hydroxylamine under basic conditions to obtain 4-(aminomethyl)-N-hydroxybenzamide.

  • Hydroxylation of 4-(aminomethyl)benzamide

      Starting Materials: 4-(aminomethyl)benzamide and hydroxylamine.

      Reaction Conditions: The reaction is carried out in a basic medium, typically using sodium hydroxide, at room temperature.

      Procedure: 4-(aminomethyl)benzamide is treated with hydroxylamine in the presence of sodium hydroxide to introduce the hydroxyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization and recrystallization to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures (25-50°C).

      Products: Oxidation of the aminomethyl group can lead to the formation of corresponding nitroso or nitro derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out at room temperature.

      Products: Reduction of the amide group can yield primary amines.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Reactions are usually conducted under anhydrous conditions.

      Products: Substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Hydroxylamine: For hydroxylation reactions.

    Formaldehyde and Ammonia: For aminomethylation.

    Sodium Hydroxide: As a base in various reactions.

Scientific Research Applications

Chemistry

    Catalysis: 4-(aminomethyl)-N-hydroxybenzamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

Biology

    Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Research: Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with cellular pathways involved in tumor growth.

Industry

    Polymer Synthesis: It can be used as a monomer in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism by which 4-(aminomethyl)-N-hydroxybenzamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid

      Differences: Lacks the hydroxyl group on the amide nitrogen.

      Applications: Used as an intermediate in the synthesis of pharmaceuticals.

  • 4-(aminomethyl)aniline

      Differences: Contains an amino group instead of an amide.

      Applications: Used in the production of dyes and pigments.

Uniqueness

4-(aminomethyl)-N-hydroxybenzamide is unique due to the presence of both an aminomethyl group and a hydroxyl group on the amide nitrogen, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-(aminomethyl)-N-hydroxybenzamide

InChI

InChI=1S/C8H10N2O2/c9-5-6-1-3-7(4-2-6)8(11)10-12/h1-4,12H,5,9H2,(H,10,11)

InChI Key

BEFFEYYOJBJYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NO

Origin of Product

United States

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